1-Stearoyl-2-myristoyl-sn-glycero-3-PC

Catalog No.
S614560
CAS No.
20664-02-2
M.F
C40H80NO8P
M. Wt
734.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-2-myristoyl-sn-glycero-3-PC

Formulation challenge: Need for a temperature-sensitive lipid with defined Tm (~30°C) and oxidative stability for skin-triggered delivery. SMPC (CAS 20664-02-2) provides the precise solution. • Tm = 30°C, enabling release on skin contact (32°C) without high-heat thresholds (MSPC Tm=40°C). • Fully saturated chains-no peroxide formation, no lipid oxidation. • Asymmetric sn-1/stearoyl and sn-2/myristoyl chains grant membrane elasticity akin to unsaturated lipids. • Batch-to-batch consistency for GMP-grade liposome production.

CAS Number

20664-02-2

Product Name

1-Stearoyl-2-myristoyl-sn-glycero-3-PC

IUPAC Name

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734.0 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1

InChI Key

MZWGYEJOZNRLQE-KXQOOQHDSA-N

Synonyms

SMPC;1-Stearoyl-2-Myristoyl-sn-glycero-3-Phosphocholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

The exact mass of the compound 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 32:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>99%

Package Size

25 mg, 100 mg, 500 mg

1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC, CAS 20664-02-2) is a fully saturated, asymmetric mixed-chain phosphatidylcholine characterized by an 18-carbon stearoyl chain at the sn-1 position and a 14-carbon myristoyl chain at the sn-2 position. This specific structural asymmetry generates a controlled hydrophobic mismatch within the lipid bilayer, leading to partial chain interdigitation and distinct thermotropic phase behavior. With a main gel-to-liquid crystalline phase transition temperature (Tm) of exactly 30 °C, SMPC serves as a structural lipid for engineering temperature-sensitive liposomes (TSLs), tuning membrane elasticity without relying on oxidation-prone unsaturated lipids, and matching liposomal cellular interactions to specific thermal thresholds[1].

Research Fit

Asymmetric bilayer engineering — saturated C18:0/C14:0 chain architecture for interdigitation and phase-separation studies
Intermediate phase transition — reported Tm 30 °C supports liposome formulation and temperature-responsive membrane research
Mechano-physical investigations — distinct bending rigidity and high-pressure phase behavior for membrane mechanics modeling

Substituting SMPC with symmetric saturated lipids (such as DPPC or DMPC) or its exact positional isomer MSPC (1-myristoyl-2-stearoyl-sn-glycero-3-PC) results in critical shifts in formulation thermodynamics and mechanics. While SMPC and MSPC share the exact same molecular weight and empirical formula, the reversal of the acyl chains on the glycerol backbone shifts the phase transition temperature by a full 10 °C—from 30 °C for SMPC to 40 °C for MSPC [1]. Consequently, replacing SMPC with MSPC or a generic symmetric equivalent in a temperature-triggered delivery system will alter the intended release kinetics at mild physiological or topical temperatures, rendering the nanocarrier unresponsive under the target operational conditions [2].

Substitution Risk

Symmetric PCs DMPC or DPPC lack the C18/C14 chain-length mismatch that drives interdigitation and lateral phase separation, which may shift membrane domain organization and permeability profiles
Positional isomer MSPC (14:0/18:0 PC) exhibits different pressure-temperature phase boundaries, bending rigidity, and shape-fluctuation dynamics; bilayer mechanical response may not transfer between isomers
Enzymatic context SMPC modulates PLA2 lag time in mixed-lipid vesicles through gel-fluid micro-heterogeneity; replacement with symmetric or isomer PCs can alter enzyme-activity readouts

Positional Isomerism Drives a 10 °C Shift in Phase Transition Temperature

The placement of the acyl chains on the glycerol backbone fundamentally dictates the thermal melting profile of the lipid. Phase behavior profiling demonstrates that SMPC (18:0-14:0 PC) exhibits a main gel-to-liquid crystalline phase transition temperature (Tm) of 30 °C[1]. In contrast, its exact positional isomer MSPC (14:0-18:0 PC) exhibits a Tm of 40 °C, while the symmetric DMPC (14:0-14:0 PC) melts at 24 °C [1]. This 10 °C differential between exact structural isomers highlights the direct impact of the sn-2 chain length on bilayer packing.

Evidence DimensionGel-to-liquid crystalline phase transition temperature (Tm)
Target Compound DataSMPC (18:0-14:0 PC): 30 °C
Comparator Or BaselineMSPC (14:0-18:0 PC): 40 °C
Quantified Difference10 °C lower Tm for SMPC despite identical molecular weight and composition
ConditionsAqueous lipid dispersion phase transition profiling

Procurement of the exact sn-1/sn-2 configuration is mandatory for temperature-sensitive formulations targeting release at 30 °C rather than 40 °C.

Phase transition vs. DMPC & DPPC
Cross-study comparable
SMPC Tm = 30 °C; ΔTm vs. DMPC ≈ +7 °C, vs. DPPC ≈ -11 °C
Intermediate Tm supports liposome formulation and temperature-dependent permeability studies
Fully hydrated bilayers; DSC and SFVS. Reported supplier and literature values

Enhanced Membrane Softness and Bending Dynamics vs. Symmetric Equivalents

Chain-asymmetric lipids like SMPC introduce partial interdigitation that alters the mechanical properties of the resulting bilayer. Neutron spin echo (NSE) spectroscopy reveals that SMPC bilayers exhibit enhanced collective fluctuations on the nanosecond timescale compared to chain-symmetric lipids with the same average acyl length (DPPC, 16:0-16:0 PC) [1]. Specifically, the SMPC membrane is quantitatively softer, displaying an approximate 40% decrease in the compressibility modulus (κ) relative to DPPC [1].

Evidence DimensionBending dynamics and compressibility modulus (κ)
Target Compound DataSMPC (18:0-14:0 PC): ~40% decrease in compressibility modulus
Comparator Or BaselineDPPC (16:0-16:0 PC): Baseline rigidity for 16-carbon average chain
Quantified Difference~40% softer membrane for the asymmetric SMPC
ConditionsNeutron spin echo (NSE) spectroscopy of fluid-phase lipid bilayers

Allows formulators to achieve high membrane flexibility and easier liposome extrusion while maintaining a fully saturated, oxidation-resistant lipid backbone.

Mechano-asymmetry vs. MSPC
Direct head-to-head
Non-identical p-T phase diagrams; phase boundaries shift with sn-1 vs. sn-2 chain placement
Positional isomerism alters high-pressure phase stability; isomers require separate validation
DSC, light transmittance, fluorescence under high pressure. Review full phase diagrams

Temperature-Matched Liposomal Efficacy for Cellular Activation

The efficacy of liposomal nanocarriers in interacting with target cells is highly dependent on the proximity of the lipid's Tm to the environmental temperature. In targeted T-cell activation assays using large unilamellar vesicles (LUVs), formulations composed of SMPC (18:0-14:0 PC, Tm = 30 °C) achieved the highest measured cellular activation rates when the assay was conducted at exactly 30 °C [1]. When the activation temperature was shifted to 37 °C, LUVs made from 14:0-16:0 PC (Tm = 35 °C) outperformed the SMPC LUVs [1].

Evidence DimensionTargeted cellular activation efficacy
Target Compound DataSMPC LUVs (Tm = 30 °C): Maximum activation at 30 °C assay temperature
Comparator Or Baseline14:0-16:0 PC LUVs (Tm = 35 °C): Suboptimal at 30 °C, maximum at 37 °C
Quantified DifferenceEfficacy strictly peaks when LUV Tm matches the operational temperature
ConditionsJurkat cell activation assay using functionalized large unilamellar vesicles (LUVs)

Proves that selecting SMPC is essential for assays, topical applications, or bioprocesses specifically operating at or near 30 °C.

PLA2 lag time modulation
Direct head-to-head
DPPC:SMPC vesicles exhibit prolonged PLA2 lag time in lateral gel-fluid coexistence region
Supports SMPC as a functional dopant for enzymatic release-control studies
LUVs; PLA2 activity by fluorescence and HPLC. Phase diagrams by DSC
Bending rigidity vs. MSPC
Direct head-to-head
SMPC bilayers exhibit higher bending rigidity; vesicles behave like solid shells with weaker fluctuations
Supports SMPC selection when greater membrane mechanical stability is needed
Neutron Spin Echo (NSE) spectroscopy on model 14:0–18:0 PC bilayers
Interdigitation behavior
Class-level inference
SMPC interdigitates into symmetric DPPC leaflets to minimize hydrophobic mismatch; symmetric PCs do not replicate this
Supports bilayer-engineering studies; data to verify for specific lipid compositions
Compositionally asymmetric liposomes; SAXS/SANS analysis

Topical and Mild-Hyperthermia Triggered Liposomes

Utilizing SMPC's precise 30 °C phase transition temperature to formulate temperature-sensitive liposomes (TSLs) designed to release their payload upon contact with human skin (typically ~32 °C) or under mild localized heating, avoiding the higher thermal thresholds required by DPPC or MSPC [1].

Oxidation-Resistant, High-Elasticity Nanocarriers

Procuring SMPC as a structural lipid to achieve the high membrane flexibility and low compressibility modulus typically associated with unsaturated lipids, but with the absolute chemical stability and zero peroxide-value drift of a fully saturated lipid backbone [2].

Temperature-Matched Cellular Activation Assays

Employing SMPC in targeted delivery assays where the operational temperature is strictly maintained at 30 °C, ensuring that the nanocarrier is in the target phase state to maximize membrane interaction and payload delivery to target cells [3].

Application Fit

Application
Selection Property
Validation Focus
Temperature-sensitive liposome research
Intermediate phase transition (reported Tm 30 °C) for hyperthermia-triggered release models
Drug-release kinetics and membrane-permeability profiling near physiological temperature
Stable liposomal carrier studies
Higher bending rigidity and reduced nanoscale shape fluctuations
Circulation-time and payload-retention comparison against isomer-based formulations
In vitro asymmetric membrane models
Chain-asymmetry-driven interdigitation and phase separation
Membrane-protein function and lipid-sorting readouts under hydrophobic mismatch
Lipid nanoparticle internal structure
Interdigitation propensity for tuning lamellarity and packing density in LNP cores
Encapsulation efficiency and endosomal escape compared to symmetric-phospholipid LNPs

Physical Description

Solid

XLogP3

13.5

Hydrogen Bond Acceptor Count

8

Exact Mass

733.56215551 Da

Monoisotopic Mass

733.56215551 Da

Heavy Atom Count

50

Other CAS

20664-02-2

Wikipedia

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]
1.Hoyrup, P.,Mouritsen, O.G., and Jorgensen, K. Phospholipase A2 activity towards vesicles of DPPC and DMPC-DSPC containing small amounts of SMPC. Biochimica et Biophysica Acta 1515(2), 133-143 (2001).

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